molecular formula C4H10O4 B1181172 (S,E)-2-hydroxy-2-((1R,2S)-1-hydroxy-2-methylbutyl)-9-((R)-4-hydroxy-6-methyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-6-methylene-9-oxonon-3-enoic acid CAS No. 10088-62-7

(S,E)-2-hydroxy-2-((1R,2S)-1-hydroxy-2-methylbutyl)-9-((R)-4-hydroxy-6-methyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-6-methylene-9-oxonon-3-enoic acid

Cat. No.: B1181172
CAS No.: 10088-62-7
Attention: For research use only. Not for human or veterinary use.
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Description

(S,E)-2-hydroxy-2-((1R,2S)-1-hydroxy-2-methylbutyl)-9-(®-4-hydroxy-6-methyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-6-methylene-9-oxonon-3-enoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methylene, and oxo groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and complex synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-2-hydroxy-2-((1R,2S)-1-hydroxy-2-methylbutyl)-9-(®-4-hydroxy-6-methyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-6-methylene-9-oxonon-3-enoic acid typically involves multiple steps, including the formation of key intermediates and the use of stereoselective reactions. One common synthetic route involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Formation of the Methylene Group: The methylene group can be introduced through a Wittig reaction or a similar olefination reaction.

    Final Assembly: The final assembly of the compound involves coupling the key intermediates under specific reaction conditions, such as the use of a strong base or acid catalyst.

Industrial Production Methods

Industrial production of (S,E)-2-hydroxy-2-((1R,2S)-1-hydroxy-2-methylbutyl)-9-(®-4-hydroxy-6-methyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-6-methylene-9-oxonon-3-enoic acid may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification steps, and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, ethers, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S,E)-2-hydroxy-2-((1R,2S)-1-hydroxy-2-methylbutyl)-9-(®-4-hydroxy-6-methyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-6-methylene-9-oxonon-3-enoic acid is used as a model compound for studying complex organic reactions and stereoselective synthesis. Its unique structure makes it an interesting subject for research in synthetic methodology and reaction mechanisms.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, (S,E)-2-hydroxy-2-((1R,2S)-1-hydroxy-2-methylbutyl)-9-(®-4-hydroxy-6-methyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-6-methylene-9-oxonon-3-enoic acid is explored for its potential therapeutic applications. Its complex structure and multiple functional groups make it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound may be used as an intermediate in the synthesis of other complex organic molecules. Its unique structure and reactivity make it valuable for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (S,E)-2-hydroxy-2-((1R,2S)-1-hydroxy-2-methylbutyl)-9-(®-4-hydroxy-6-methyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-6-methylene-9-oxonon-3-enoic acid involves its interactions with specific molecular targets and pathways. The hydroxyl and oxo groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The compound may also undergo metabolic transformations that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S,E)-2-hydroxy-2-((1R,2S)-1-hydroxy-2-methylbutyl)-9-(®-4-hydroxy-6-methyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-6-methylene-9-oxonon-3-enoic acid
  • (S,E)-2-hydroxy-2-((1R,2S)-1-hydroxy-2-methylbutyl)-9-(®-4-hydroxy-6-methyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-6-methylene-9-oxonon-3-enoic acid

Uniqueness

The uniqueness of (S,E)-2-hydroxy-2-((1R,2S)-1-hydroxy-2-methylbutyl)-9-(®-4-hydroxy-6-methyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-6-methylene-9-oxonon-3-enoic acid lies in its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

10088-62-7

Molecular Formula

C4H10O4

Molecular Weight

0

Origin of Product

United States

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